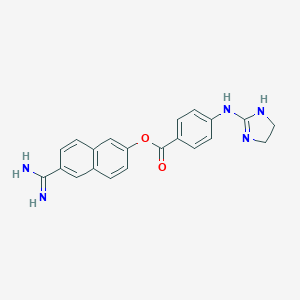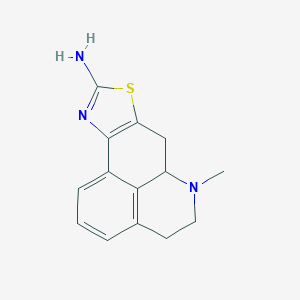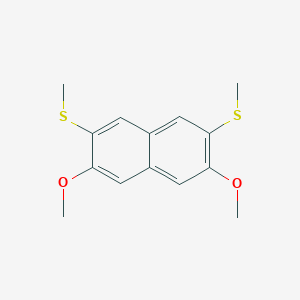![molecular formula C11H15FN2O4 B035272 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione CAS No. 110864-91-0](/img/structure/B35272.png)
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione, also known as 2-Deoxy-2-fluoro-D-ribose (FDR), is a fluorinated nucleoside analog. It has been studied for its potential use in cancer treatment, as well as in other areas of scientific research.
Mechanism of Action
FDR works by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the amount of deoxyribonucleotides available for DNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
FDR has been shown to have anticancer effects in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using FDR in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. However, FDR is highly unstable and can be difficult to work with in a laboratory setting.
Future Directions
There are several potential future directions for research involving FDR. One area of interest is the development of more stable analogs of FDR that can be used more easily in laboratory settings. Another area of interest is the use of FDR in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying FDR's anticancer effects and to identify potential biomarkers for predicting patient response to FDR treatment.
Synthesis Methods
Several methods have been developed for the synthesis of FDR. One such method involves the reaction of 2-deoxy-D-ribose with hydrogen fluoride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-deoxy-2,2-difluoro-D-ribose with sodium hydroxide, followed by reduction with lithium aluminum hydride.
Scientific Research Applications
FDR has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in imaging techniques, such as positron emission tomography (PET) imaging.
properties
CAS RN |
110864-91-0 |
|---|---|
Product Name |
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
Molecular Formula |
C11H15FN2O4 |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O4/c1-5-3-14(11(18)13-10(5)17)7-2-6(4-15)9(16)8(7)12/h3,6-9,15-16H,2,4H2,1H3,(H,13,17,18) |
InChI Key |
NAPFCOTWNFYETB-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)O)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)O)CO |
synonyms |
1-((1,2,3,4)-2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methyl-2,4-(1H,3H)-pyrimidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)








![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)

